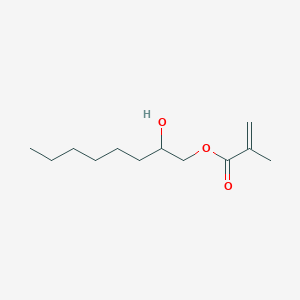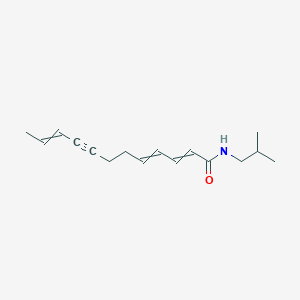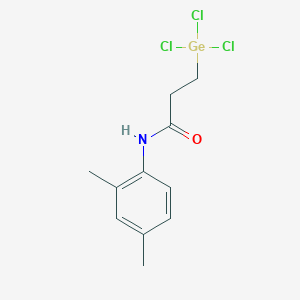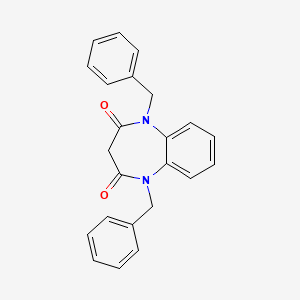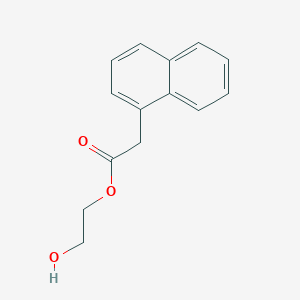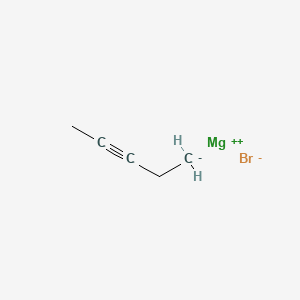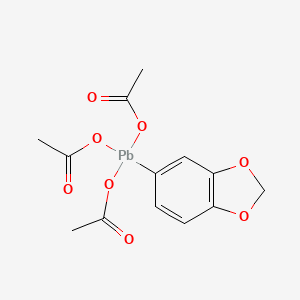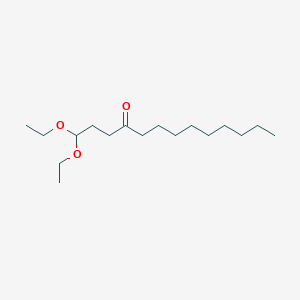![molecular formula C13H18O4 B14295552 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde CAS No. 117420-31-2](/img/structure/B14295552.png)
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C13H18O4 It is a derivative of benzaldehyde, where the benzene ring is substituted with a 4-[2-(2-ethoxyethoxy)ethoxy] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde typically involves the reaction of benzaldehyde with ethylene glycol derivatives under controlled conditions. One common method is the Williamson ether synthesis, where benzaldehyde is reacted with 2-(2-ethoxyethoxy)ethanol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 4-[2-(2-Ethoxyethoxy)ethoxy]benzoic acid.
Reduction: 4-[2-(2-Ethoxyethoxy)ethoxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde depends on its interaction with specific molecular targets. In biological systems, the aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function. The ethoxyethoxy groups may influence the compound’s solubility and membrane permeability, affecting its distribution and activity within cells.
Comparación Con Compuestos Similares
4-Ethoxybenzaldehyde: Lacks the ethoxyethoxy groups, resulting in different chemical properties and reactivity.
4-[2-(2-Methoxyethoxy)ethoxy]benzaldehyde: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in solubility and reactivity.
4-[2-(2-Propoxyethoxy)ethoxy]benzaldehyde: Contains propoxy groups, which may affect its physical and chemical properties.
Uniqueness: 4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple ethoxy groups can enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propiedades
Número CAS |
117420-31-2 |
|---|---|
Fórmula molecular |
C13H18O4 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
4-[2-(2-ethoxyethoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C13H18O4/c1-2-15-7-8-16-9-10-17-13-5-3-12(11-14)4-6-13/h3-6,11H,2,7-10H2,1H3 |
Clave InChI |
SGSFZKDLCPVZSD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOCCOC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


